2,6-Bis(3-nitrobenzylidene)cyclohexanone 2,6-Bis(3-nitrobenzylidene)cyclohexanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18520540
InChI: InChI=1S/C20H16N2O5/c23-20-16(10-14-4-1-8-18(12-14)21(24)25)6-3-7-17(20)11-15-5-2-9-19(13-15)22(26)27/h1-2,4-5,8-13H,3,6-7H2/b16-10+,17-11+
SMILES:
Molecular Formula: C20H16N2O5
Molecular Weight: 364.4 g/mol

2,6-Bis(3-nitrobenzylidene)cyclohexanone

CAS No.:

Cat. No.: VC18520540

Molecular Formula: C20H16N2O5

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

2,6-Bis(3-nitrobenzylidene)cyclohexanone -

Specification

Molecular Formula C20H16N2O5
Molecular Weight 364.4 g/mol
IUPAC Name (2E,6E)-2,6-bis[(3-nitrophenyl)methylidene]cyclohexan-1-one
Standard InChI InChI=1S/C20H16N2O5/c23-20-16(10-14-4-1-8-18(12-14)21(24)25)6-3-7-17(20)11-15-5-2-9-19(13-15)22(26)27/h1-2,4-5,8-13H,3,6-7H2/b16-10+,17-11+
Standard InChI Key YXADDWKSFJIQJN-OTYYAQKOSA-N
Isomeric SMILES C1C/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C1
Canonical SMILES C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C1

Introduction

Chemical Structure and Nomenclature

2,6-Bis(3-nitrobenzylidene)cyclohexanone (C₂₀H₁₆N₂O₅) features a cyclohexanone core with two aromatic rings attached via conjugated double bonds. The 3-nitro substituents on the benzylidene groups introduce strong electron-withdrawing effects, influencing the compound’s electronic structure and reactivity. The IUPAC name derives from the positioning of the nitro groups on the benzaldehyde-derived moieties and the cyclohexanone backbone. X-ray crystallography of analogous compounds reveals a planar arrangement of the benzylidene groups relative to the ketone, stabilized by resonance interactions .

Synthesis and Catalytic Innovations

Aldol Condensation Mechanism

The synthesis of 2,6-bis(3-nitrobenzylidene)cyclohexanone proceeds via an acid- or base-catalyzed aldol condensation. Traditional methods employed strong acids like hydrochloric acid or bases such as sodium hydroxide, but these often led to side reactions, including aldol dimerization or over-oxidation . Modern approaches utilize Lewis acid catalysts, such as indium(III) chloride tetrahydrate (InCl₃·4H₂O), combined with trimethylsilyl chloride (TMSCl) in ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) . This system enhances reaction efficiency and reduces waste.

Optimized Reaction Conditions

Key parameters for the synthesis include:

  • Molar ratio: A 2:1 ratio of 3-nitrobenzaldehyde to cyclohexanone ensures complete conversion.

  • Catalyst loading: 0.2 equivalents of InCl₃·4H₂O and 1.0 equivalent of TMSCl achieve optimal yields .

  • Solvent: The ionic liquid [bmim][BF₄] acts as both solvent and catalyst stabilizer, enabling recyclability.

Under these conditions, the reaction reaches completion within 5 hours at room temperature, yielding 78% of the purified product . The ionic liquid and catalyst can be recovered and reused for up to five cycles without significant loss of activity, aligning with green chemistry principles .

Table 1: Synthesis Conditions and Yields for 2,6-Bis(3-nitrobenzylidene)cyclohexanone

ParameterValue
CatalystInCl₃·4H₂O (0.2 eq) + TMSCl (1.0 eq)
Solvent[bmim][BF₄]
TemperatureRoom temperature (25°C)
Reaction Time5 hours
Yield78%

Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum of 2,6-bis(3-nitrobenzylidene)cyclohexanone reveals key functional groups:

  • C=O stretch: A strong absorption at 1650 cm⁻¹ corresponds to the cyclohexanone carbonyl group .

  • Nitro group vibrations: Asymmetric and symmetric stretches of the nitro (-NO₂) groups appear at 1605 cm⁻¹ and 1345 cm⁻¹, respectively .

  • Aromatic C-H stretches: Peaks near 3085 cm⁻¹ and 2935 cm⁻¹ arise from the aromatic and aliphatic C-H bonds .

Nuclear Magnetic Resonance Spectroscopy

¹H NMR data (400 MHz, CDCl₃) provides insights into the compound’s structure:

  • Aromatic protons: Resonances at δ 8.12 (s, 2H) and δ 7.50–7.82 (m, 8H) correspond to the nitro-substituted benzylidene protons .

  • Cyclohexanone protons: The methylene groups adjacent to the carbonyl appear as a triplet at δ 2.83 (t, J = 5.6 Hz, 4H), while the central CH₂ groups resonate as a multiplet at δ 1.82–1.85 (m, 2H) .

Table 2: Key ¹H NMR Assignments for 2,6-Bis(3-nitrobenzylidene)cyclohexanone

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Allylic (CH=N)8.12Singlet
Aromatic (ortho to NO₂)7.50–7.82Multiplet
Cyclohexanone CH₂2.83Triplet
Cyclohexanone CH₂ (central)1.82–1.85Multiplet

Physicochemical Properties

Melting Point and Solubility

2,6-Bis(3-nitrobenzylidene)cyclohexanone exhibits a melting point of 185–187°C, consistent with its crystalline structure . The compound is sparingly soluble in polar solvents like ethanol but dissolves readily in dichloromethane and dimethylformamide (DMF). Its solubility profile aligns with the hydrophobic nature of the benzylidene groups and the polar nitro substituents.

Thermal Stability

Thermogravimetric analysis (TGA) of analogous compounds indicates decomposition temperatures above 250°C, suggesting moderate thermal stability suitable for high-temperature applications .

Applications and Derivatives

Precursor to Bioactive Molecules

α,α'-Bis(substituted benzylidene)cycloalkanones are key intermediates in synthesizing pyrimidine derivatives, which exhibit antimicrobial, anticancer, and anti-inflammatory properties . The nitro groups in 2,6-bis(3-nitrobenzylidene)cyclohexanone can be reduced to amines, enabling further functionalization into heterocyclic scaffolds.

Material Science Applications

The conjugated π-system of the benzylidene groups confers nonlinear optical (NLO) properties, making the compound a candidate for photonic devices . Computational studies using density functional theory (DFT) predict a high hyperpolarizability value, indicative of strong NLO activity .

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